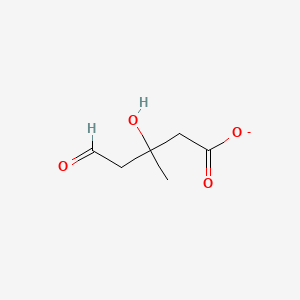
Mevaldate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevaldate is a hydroxy monocarboxylic acid anion corresponding to the conjugate base of mevaldic acid; major species at pH 7.3. It is a 5-oxo monocarboxylic acid anion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a mevaldic acid.
Scientific Research Applications
Neurometabolic Therapy in Cerebrovascular Diseases
Research has explored the use of medical physical factors, including electrophoresis of compounds like mexidol, for treating cerebrovascular diseases. These methods aim to correct brain metabolism and have shown promising results in clinical dynamics and treatment efficacy (Penionzhkevich & Gorbunov, 2009).
Marine Environmental Protection and Research
The mevalonate pathway's role in marine environmental research has been highlighted, particularly in studies that manipulate the marine environment to understand its effects. This research is vital for understanding oceanic ecosystems and developing international, science-driven guidelines (Verlaan, 2007).
Mevalonate Pathway in Clinical and Therapeutical Implications
The mevalonate pathway plays a crucial role in synthesizing sterol and non-sterol isoprenoids, with implications in various diseases like cardiovascular diseases, oncology, autoimmune disorders, and Alzheimer's disease. Inhibiting non-sterol isoprenoids presents potential therapeutic targets (Buhăescu & Izzedine, 2007).
Cell Signaling and the Mevalonate Pathway in Cancer
The mevalonate pathway is integral to tumor growth and progression. Oncogenic signaling pathways have been shown to increase the activity of this pathway, suggesting novel opportunities for cancer treatment (Mullen et al., 2016).
Metabolic Induction of Trained Immunity
Activation of the cholesterol synthesis pathway, specifically the mevalonate metabolite, has been linked to trained immunity in immune cells. This discovery is significant for understanding certain auto-inflammatory disorders and identifying new therapeutic targets (Bekkering et al., 2018).
The Mevalonate Pathway in Vaccine Adjuvant Discovery
Research indicates that interrupting the mevalonate pathway can stimulate immune responses, identifying it as a target for vaccine adjuvant discovery. This finding is crucial for developing new cancer immunotherapies (Xia et al., 2018).
Bone Regeneration Applications
Statins, which inhibit a key enzyme in the mevalonate pathway, have been explored for their potential in bone regeneration. Their effects on osteoblast differentiation and activity suggest anabolic effects on bone (Bauer, 2003).
Drug Discovery and Disease Treatment
The mevalonate pathway is a significant target for treating diseases like cancer and cardiovascular disease. Novel inhibitors of enzymes in this pathway have been explored for their therapeutic potential (Gao et al., 2010).
Mevalonate Pathway in Cellular Technologies for Tissue Regeneration
Cellular technologies using the mevalonate pathway have shown promise in regenerating periodontal tissues, indicating potential applications in dental and oral health (Rubnikovich et al., 2018).
Plant Metabolic Engineering
The mevalonate pathway has been explored in plant metabolic engineering, aiming to enhance isoprenoid metabolite production. Transgenic approaches have successfully increased levels of various metabolites in plants, suggesting applications in agriculture and pharmaceuticals (Kumar et al., 2012).
properties
Product Name |
Mevaldate |
|---|---|
Molecular Formula |
C6H9O4- |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9)/p-1 |
InChI Key |
CWCYSIIDJAVQSK-UHFFFAOYSA-M |
SMILES |
CC(CC=O)(CC(=O)[O-])O |
Canonical SMILES |
CC(CC=O)(CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





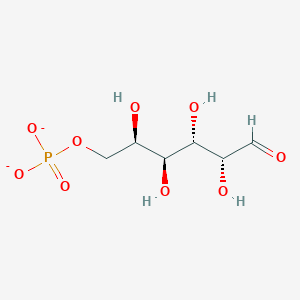
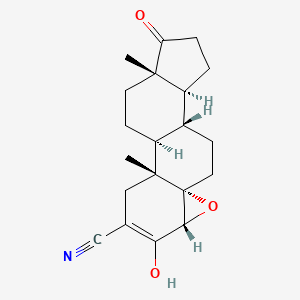
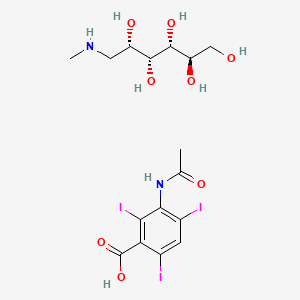
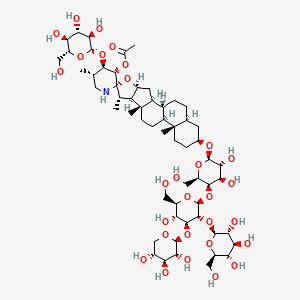
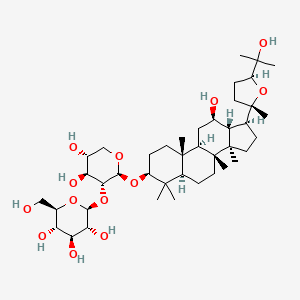


![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
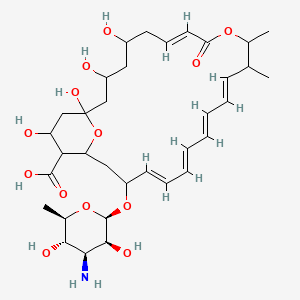
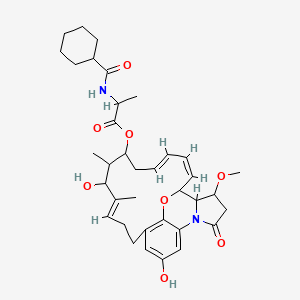
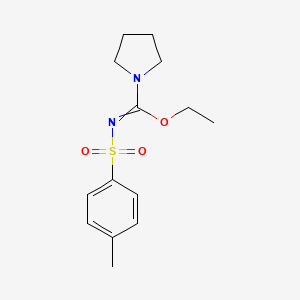
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)